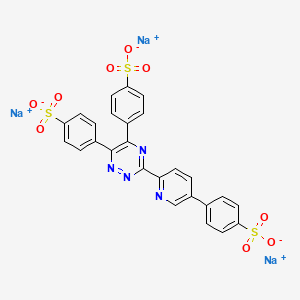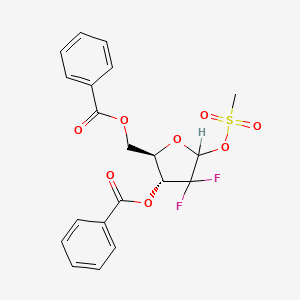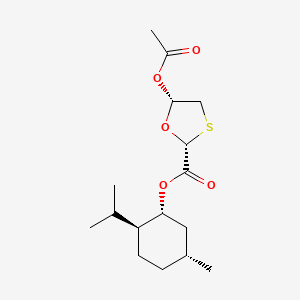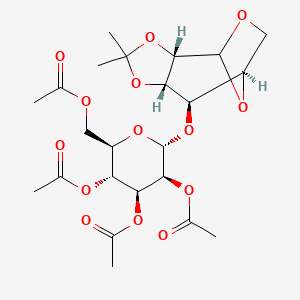
D,L-Erythro-1-phenyl-2-decanoylamino-3-morpholino-1-propanol hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives involves multiple strategies, including reactions starting from vicinal amino alcohols, oxiranes, and aziridines. These methods are highly versatile, allowing for the incorporation of different substituents to achieve desired chemical properties and biological activities. The complexity of the synthesis depends on the specific structural features being targeted, such as the incorporation of the phenyl and decanoylamino groups in the target molecule (Palchikov, 2013).
Wissenschaftliche Forschungsanwendungen
Glucocerebroside Synthetase Inhibition : This compound is an effective inhibitor of glucocerebroside synthetase, impacting liver glucosyltransferase that forms glucosylceramide. The specific isomer, D-threo (1S,2R), was identified as the active form of the inhibitor and acts uncompetitively against UDP-glucose and mixed competition against ceramide (Inokuchi & Radin, 1987).
Effect on Cell Growth and Glycosphingolipid Biosynthesis : This compound causes growth inhibition in cultured rabbit skin fibroblasts in a dose-dependent manner. It suppresses major gangliosides like GM3 and GD3 in fibroblasts and affects the biosynthesis of glycosphingolipids (Uemura et al., 1990).
Synthesis from Serine : The enantiomerically pure forms of this compound, such as l-threo-PDMP and d-threo-PDMP, have been synthesized from L-serine and D-serine, respectively. These forms have been instrumental in understanding its role as a glycosyltransferase inhibitor (Mitchell et al., 1998).
Effect on Cholesterol Homeostasis : D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol affects cellular cholesterol homeostasis by modulating the endosome lipid domains. It inhibits the activation of lysosomal acid lipase and impacts the degradation of low-density lipoprotein (LDL) (Makino et al., 2006).
Sphingolipid Biosynthesis and Neurotrophic Effects : L-PDMP exhibits stimulatory effects on glycosphingolipid biosynthesis and has neurotrophic actions, such as promoting cell survival and improving neural functions after ischemia (Kubota et al., 2000).
Chemotherapy Sensitization : The combination of D, L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol with other drugs like tetrandrine shows a significant effect on chemosensitization in leukemia, suggesting a potential clinical application (Chen et al., 2011).
Impact on Neurite Outgrowth and Ganglioside Biosynthesis : L-threo-PDMP stimulates ganglioside biosynthesis and promotes neurite outgrowth in primary cultured neurons, indicating its potential in neurotrophic applications (Usuki et al., 2002).
Antitumor Activity : D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol exhibits antitumor activity, particularly against Shope carcinoma cells, by suppressing cell growth and inducing morphological differentiation (Kyogashima et al., 1996).
Zukünftige Richtungen
PDMP has been studied for its effects on various cell types and diseases. For instance, in A549 cells, the addition of PDMP led to marked autophagy with massive microtubule-associated protein 1 light chain 3B (LC3B)-II protein expression as an indication of autophagy . This suggests potential future directions for the use of PDMP in the study and treatment of diseases.
Eigenschaften
IUPAC Name |
N-[(1S,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26)/t21-,23+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNCFCUHRNOSCN-GGAORHGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@H](C2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D,L-erythro-PDMP | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2s,3s,5s)-5-[(N-Formyl-L-Leucyl)oxy]-2-Hexyl-3-Hydroxyhexadecanoic Acid](/img/structure/B1140662.png)





![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]piperidine](/img/structure/B1140673.png)



![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)


